4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting with the preparation of the quinoline and triazole intermediates. The quinoline intermediate can be synthesized through the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter and FeCl3 as a catalyst . The triazole intermediate can be prepared by reacting 2-methoxyphenylhydrazine with phenyl isothiocyanate, followed by cyclization.
The final step involves the coupling of the quinoline and triazole intermediates with a triazine derivative under basic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-phenyl-1,3,5-triazin-2-amine: Lacks the triazole ring and methoxyphenyl group.
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine: Lacks the triazole ring but has a methoxyphenyl group.
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-({[5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the triazole and quinoline rings, along with the methoxyphenyl group, makes 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE unique. This combination of structural features may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8OS/c1-37-23-16-8-6-14-21(23)25-33-34-28(36(25)20-12-3-2-4-13-20)38-18-24-30-26(29)32-27(31-24)35-17-9-11-19-10-5-7-15-22(19)35/h2-8,10,12-16H,9,11,17-18H2,1H3,(H2,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJYXACSJFNEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC4=NC(=NC(=N4)N5CCCC6=CC=CC=C65)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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